dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
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Overview
Description
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is an organic compound with the molecular formula C12H20O8 It is a derivative of dioxane, featuring two methoxy groups and two dimethyl groups This compound is known for its unique stereochemistry, which is indicated by the (2R,3R,5R,6R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate typically involves the reaction of appropriate dioxane derivatives with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Typically around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Methanol or other suitable organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on:
Efficiency: Maximizing yield while minimizing waste.
Safety: Ensuring safe handling of chemicals and reaction conditions.
Cost-effectiveness: Using cost-effective raw materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
Dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
- Dimethyl (2S,3S,5S,6S)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate
- Dimethyl (2R,3R,5R,6R)-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
Uniqueness
The unique stereochemistry of dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate sets it apart from other similar compounds. This specific configuration can result in different chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
181586-74-3 |
---|---|
Molecular Formula |
C12H20O8 |
Molecular Weight |
292.284 |
IUPAC Name |
dimethyl (2R,3R,5R,6R)-2,3-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate |
InChI |
InChI=1S/C12H20O8/c1-7-8(2)20-12(18-6,10(14)16-4)11(17-5,19-7)9(13)15-3/h7-8H,1-6H3/t7-,8-,11+,12+/m1/s1 |
InChI Key |
TUXATMFHVZOCFP-FUAUIPCOSA-N |
SMILES |
CC1C(OC(C(O1)(C(=O)OC)OC)(C(=O)OC)OC)C |
solubility |
not available |
Origin of Product |
United States |
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